molecular formula C14H15N3O B581613 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide CAS No. 1314987-59-1

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

Cat. No. B581613
M. Wt: 241.294
InChI Key: XLZKINSFBLIWSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties might include its acidity or basicity, reactivity with other compounds, and stability.


Scientific Research Applications

Antiallergic Properties

Research on compounds structurally related to 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide has shown promising results in the field of antiallergic medication. A study by Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, finding that these compounds demonstrated significant antiallergic potency. Specifically, they identified N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide as being notably potent against histamine release, a key factor in allergic reactions (Menciu et al., 1999).

TNF-α Production Inhibition

Another study focused on similar pyridine derivatives, assessing their effectiveness as inhibitors of TNF-α production, which is a significant factor in inflammatory responses. The research by Collin et al. (1999) found that certain pentafluorobenzamides, which share a common structural motif with 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, exhibited substantial activity in inhibiting TNF-α at concentrations of 10 μM (Collin et al., 1999).

DNA Damage and Repair

Lubet et al. (1984) investigated 3-Aminobenzamide, a structurally related compound, for its effects on DNA damage and cellular transformation. The study demonstrated that 3-Aminobenzamide can influence the toxicity and transformation induced by certain chemical agents in cells, which highlights its potential role in DNA repair mechanisms (Lubet et al., 1984).

Supramolecular Chemistry

In the realm of supramolecular chemistry, Aakeröy et al. (2007) synthesized a series of pyridine-aminopyrimidine/aminopyridine supramolecular reagents, demonstrating the importance of balancing hydrogen-bond donors and acceptors in these compounds. Their findings are relevant to understanding the interactions and potential applications of compounds like 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide in molecular assemblies (Aakeröy et al., 2007).

HIV-1 Reverse Transcriptase Inhibition

Saari et al. (1992) explored the inhibitory properties of 3-aminopyridin-2(1H)-one derivatives on HIV-1 reverse transcriptase. While not directly related to 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide, this research provides insights into the potential of similar compounds in antiviral therapies (Saari et al., 1992).

Safety And Hazards

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions.


Future Directions

This could include potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-16-14(18)11-5-3-4-10(8-11)12-6-7-13(15)17-9-12/h3-9H,2H2,1H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZKINSFBLIWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718562
Record name 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Aminopyridin-3-yl)-N-ethylbenzamide

CAS RN

1314987-59-1
Record name Benzamide, 3-(6-amino-3-pyridinyl)-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314987-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Aminopyridin-3-yl)-N-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.